Z-Lys-NH2 hcl
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Overview
Description
Z-Lys-NH2 hcl, also known as H-Lys(Z)-NH2.HCl, is a compound used for scientific research . Its molecular formula is C14H22ClN3O3 and it has a molecular weight of 315.8 .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. In one method, the reaction involved the use of benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and triethylamine in dichloromethane at 20℃ . Another method involved the optimization of the ratio of lysine hydrochloride to copper sulfate pentahydrate, time, temperature, and pH .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C14H22ClN3O3 . More detailed structural analysis would require specific spectroscopic techniques.Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.8 . It is also reported to have a boiling point of 527.1ºC . More specific physical and chemical properties would require experimental determination.Scientific Research Applications
Biomedical Applications of Z-Lys-NH2 HCl
Polymer Synthesis and Biodegradability this compound has been used in the synthesis of biodegradable amino acid-based poly(ester amide)s (PEAs). These PEAs, having free pendant amine groups, exhibited properties suitable for biomedical applications. Specifically, their ability to support cell proliferation suggests potential for biomedical and pharmacological applications (Deng, Wu, Reinhart-King, & Chu, 2009).
Agricultural Enhancement this compound, when complexed with zinc and applied as a foliar spray, showed effectiveness in improving the yield and nutritional quality of onion crops. This application hints at its potential for agricultural enhancement, particularly in zinc-deficient soils (Rafie et al., 2017).
Chemical Conjugation and Protein Modification The compound has been used in the synthesis of proteins with potential for bioconjugation applications. For instance, a novel derivative of Z-lysine was designed, enabling the creation of protein conjugates, highlighting its utility in chemical and light-induced conjugates for biotechnological applications (Yamaguchi et al., 2016).
Enzymatic Synthesis The compound is used in enzymatic methods for synthesizing specific dipeptides in organic solvents, highlighting its role in peptide synthesis, which has potential applications in drug development and biotechnology (Li et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZKXTTYPBMFC-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718491 |
Source
|
Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112785-42-9 |
Source
|
Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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